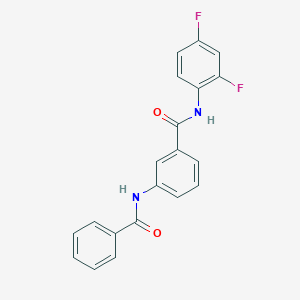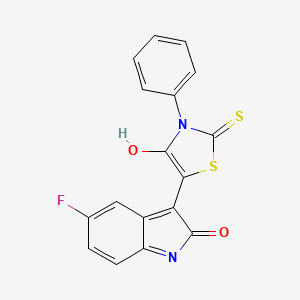![molecular formula C15H13BrO3S B3537549 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B3537549.png)
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
Vue d'ensemble
Description
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as BMS-687453, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, this compound can disrupt the signaling pathways that promote cancer cell growth and survival. In inflammation and pain management, this compound can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with little or no effect on other protein kinases. This selectivity is important in reducing the potential for off-target effects and toxicity. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is its selective inhibition of CK2, which allows for more targeted and specific research. However, one limitation is the need for further studies to determine the optimal dosage and administration route for therapeutic use. Additionally, the potential for off-target effects and toxicity must be carefully considered in future research.
Orientations Futures
For 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone research include further studies on its potential therapeutic applications, such as cancer, inflammation, and pain management. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of this compound may lead to improved therapeutic options. Further studies on the pharmacokinetics and toxicity of this compound are also needed to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective inhibition of CK2 and ability to reduce the production of inflammatory cytokines make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine its optimal dosage, administration route, and safety for clinical use.
Applications De Recherche Scientifique
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, this compound has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation and pain management research have also shown potential for this compound due to its ability to inhibit the production of inflammatory cytokines and reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-11-5-7-14(8-6-11)20(18,19)10-15(17)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUGJZCLZHILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3537475.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B3537483.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3537498.png)
![3-(3-nitrophenyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B3537501.png)

![2-(4-bromophenyl)-5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3537507.png)
![N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B3537515.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537530.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2,4-dichlorophenoxy)acetate](/img/structure/B3537535.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3537538.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3537546.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B3537564.png)
![4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3537571.png)
